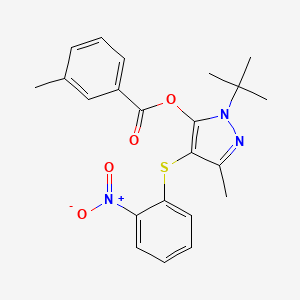![molecular formula C9H12BrF3N2O B2657163 4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856034-20-2](/img/structure/B2657163.png)
4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C9H12BrF3N2O and a molecular weight of 301.1036 g/mol This compound features a pyrazole ring substituted with a bromine atom, an isopropyl group, and a trifluoroethoxy methyl group
Preparation Methods
The synthesis of 4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1-isopropyl-1H-pyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The pyrazole ring can act as a pharmacophore, interacting with active sites of biological targets and modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole include:
4-bromo-1-isopropyl-1H-pyrazole: Lacks the trifluoroethoxy methyl group, resulting in different chemical properties and reactivity.
1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Lacks the isopropyl group, influencing its steric and electronic properties.
Properties
IUPAC Name |
4-bromo-1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-6(2)15-3-7(10)8(14-15)4-16-5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUHQHKHXAVALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2657082.png)



![N-(4-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2657089.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2657090.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657092.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2657093.png)
![N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2657094.png)
![3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2657095.png)


![4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2657098.png)
